Benzo[4,5]indolo[1,2-a]quinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
194-60-5 |
|---|---|
Molecular Formula |
C19H12N2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2,10-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),3,5,7,9,11,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-3-7-15-13(5-1)9-10-18-16(15)11-19-20-12-14-6-2-4-8-17(14)21(18)19/h1-12H |
InChI Key |
DSJVXWFOOPJZQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4N3C5=CC=CC=C5C=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4N3C5=CC=CC=C5C=N4 |
Synonyms |
7H-Benzo[c]pyrido[3,2-g]carbazole |
Origin of Product |
United States |
Synthetic Methodologies for Benzo 1 2 Indolo 1,2 a Quinazoline and Congeners
Conventional and Multicomponent Cyclization Strategies
The synthesis of the benzo researchgate.netresearchgate.netindolo[1,2-a]quinazoline core often relies on the strategic formation of its fused ring system through various cyclization techniques. These methods range from classical condensation reactions to more sophisticated domino and cascade sequences.
Reaction of 2-(2-Bromoaryl)indoles with Nitrogen-Containing Heterocycles
A prominent strategy for constructing fused indole-quinazoline systems involves the reaction of 2-(2-bromoaryl)indoles with various nitrogen-containing heterocycles. researchgate.net This approach leverages the reactivity of the bromo-substituted aryl group to forge a new carbon-nitrogen bond, leading to the desired fused ring structure. For instance, the reaction of 2-(2-bromoaryl)indoles with 2-aminoazoles can lead to the formation of indole-fused quinazolines. researchgate.net This transformation is often facilitated by a catalyst, such as a transition metal, to promote the coupling reaction. The versatility of this method allows for the introduction of diverse substituents on both the indole (B1671886) and the reacting heterocycle, enabling the synthesis of a library of derivatives.
Condensation and Intramolecular Cyclization Protocols
Condensation reactions followed by intramolecular cyclization are a cornerstone in the synthesis of quinazoline-containing heterocycles. mdpi.comnih.govresearchgate.net In a typical sequence, a suitable precursor containing an amino group and a carbonyl or a related functional group undergoes an initial intermolecular condensation. This is followed by an intramolecular cyclization step to form the quinazoline (B50416) ring. The choice of acid catalyst can be crucial in directing the reaction pathway. For example, the condensation of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with aromatic aldehydes can yield different products depending on the acid used. mdpi.comnih.govresearchgate.net While glacial acetic acid leads to the formation of Schiff bases, the use of concentrated HCl in ethanol (B145695) promotes a cyclization at the C-3 position of the indole ring, affording indolo-triazolo-pyridazinethiones. mdpi.comnih.govresearchgate.net
A one-pot, transition-metal-free method has been developed for the synthesis of benzo researchgate.netresearchgate.netimidazo[1,2-a]quinazoline derivatives. nih.gov This approach is applicable to a wide range of substrates, including those with 2-fluoro, 2-chloro, 2-bromo, and 2-nitro substitutions on the aryl aldehyde or ketone. nih.gov Similarly, Brønsted acidic ionic liquids have been employed as efficient and recyclable catalysts for the synthesis of benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidines. rsc.org
Domino and Cascade Reaction Sequences for Fused Ring Formation
Domino and cascade reactions offer an elegant and atom-economical approach to constructing complex heterocyclic systems like benzo researchgate.netresearchgate.netindolo[1,2-a]quinazoline. nih.gov These reactions involve a series of intramolecular transformations that occur in a single pot, minimizing the need for isolation of intermediates and purification steps. An L-proline catalyzed domino reaction of 2-aminobenzimidazole (B67599) with aldehydes and β-ketoesters in water provides a regioselective route to benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidines. rsc.org This method is characterized by high yields and environmentally friendly conditions. rsc.org
Another example involves a one-pot, two-step cascade synthesis to produce quinazolino researchgate.netnih.govorganic-chemistry.org-triazolo researchgate.netnih.govbenzodiazepines. nih.gov This process utilizes iodine as a catalyst and engages five reactive centers in a sequence of quinazolinone-forming condensation and intramolecular azide-alkyne 1,3-dipolar cycloaddition. nih.gov Such multi-step cascade protocols are highly efficient for creating fused-ring systems. nih.gov
Catalytic Approaches in Benzonih.govorganic-chemistry.orgindolo[1,2-a]quinazoline Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the construction of the benzo researchgate.netresearchgate.netindolo[1,2-a]quinazoline skeleton is no exception. Transition metal-catalyzed methods, in particular, have proven to be highly effective.
Transition Metal-Catalyzed Methods
Transition metals, with their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, have been extensively used in the synthesis of quinazoline derivatives.
The copper-catalyzed Ullmann-type C-N coupling reaction is a powerful tool for the synthesis of N-aryl heterocycles. researchgate.netnih.govorganic-chemistry.org This reaction has been successfully applied to the intramolecular cyclization of suitable precursors to form the quinazoline ring system. researchgate.net For instance, an efficient synthesis of substituted 1H-benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrrolo[3,4-c]pyridine-1,3,5(2H, 11H)-triones has been achieved through a CuI-catalyzed intramolecular Ullmann-type C-N coupling reaction. researchgate.net This ligand-free protocol provides a proficient method for constructing fused tetracyclic heterocycles. researchgate.net
In a broader context, copper-catalyzed methods have been developed for the synthesis of quinazoline derivatives from readily available starting materials like substituted (2-bromophenyl)methylamines and amides. nih.govorganic-chemistry.org These cascade reactions often proceed via a sequential Ullmann-type coupling and aerobic oxidation, offering a convenient and practical strategy. nih.govorganic-chemistry.org The optimization of reaction conditions, such as the choice of copper salt, base, and solvent, is crucial for achieving high yields. organic-chemistry.org For example, CuI has been identified as a highly effective catalyst in combination with K2CO3 as the base and 2-propanol as the solvent. organic-chemistry.org This approach is also notable for its tolerance of various functional groups. organic-chemistry.org
Furthermore, the copper-catalyzed coupling and cyclization of 2-(2-bromoaryl)benzimidazoles with 1,3-diketones provides access to benzo researchgate.netresearchgate.netimidazo[2,1-a]isoquinolines. researchgate.net This reaction is believed to proceed through the initial formation of a C-C coupled intermediate followed by a deacylative cyclocondensation. researchgate.net
Table 1: Summary of Synthetic Methodologies for Benzo researchgate.netresearchgate.netindolo[1,2-a]quinazoline and Congeners
| Methodology | Key Reactants | Catalyst/Reagents | Product Type | Key Features | Reference(s) |
| Reaction with Nitrogen-Containing Heterocycles | 2-(2-Bromoaryl)indoles, 2-Aminoazoles | Transition Metal | Indole-fused quinazolines | Versatile for introducing diverse substituents. | researchgate.net |
| Condensation and Intramolecular Cyclization | 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, Aromatic Aldehydes | Concentrated HCl, Ethanol | Indolo-triazolo-pyridazinethiones | Acid catalyst directs reaction pathway. | mdpi.comnih.govresearchgate.net |
| One-Pot Transition-Metal-Free Synthesis | 2-Substituted Aryl Aldehydes/Ketones, 2-Aminobenzimidazole | - | Benzo researchgate.netresearchgate.netimidazo[1,2-a]quinazolines | Wide substrate scope. | nih.gov |
| Domino Knoevenagel–Michael Reaction | 2-Aminobenzimidazole, Aldehydes, β-Ketoesters | L-proline, Water | Benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidines | Regioselective, high yields, environmentally benign. | rsc.org |
| Copper-Catalyzed Ullmann C-N Coupling | ortho-Halogenated N-substituted pyrrolo[3,4-c]pyridine-1,3,6(5H)-triones | CuI, K2CO3 | Benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrrolo[3,4-c]pyridine-1,3,5(2H, 11H)-triones | Ligand-free, efficient for fused tetracycles. | researchgate.net |
| Copper-Catalyzed Cascade Reaction | Substituted (2-bromophenyl)methylamines, Amides | CuI, K2CO3, 2-Propanol | Quinazoline derivatives | Ligand-free, sequential Ullmann coupling and aerobic oxidation. | nih.govorganic-chemistry.org |
| Copper-Catalyzed C-C Coupling and Cyclization | 2-(2-Bromoaryl)benzimidazoles, 1,3-Diketones | CuI, Base | Benzo researchgate.netresearchgate.netimidazo[2,1-a]isoquinolines | Involves C-C bond formation followed by cyclocondensation. | researchgate.net |
Palladium-Catalyzed Annulation and Cross-Coupling Reactions
Palladium catalysis is a powerful tool for the synthesis of complex heterocyclic systems. For instance, the synthesis of polycyclic uracil (B121893) derivatives, which can be considered congeners of benzo rsc.orgfrontiersin.orgindolo[1,2-a]quinazoline, has been achieved through palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions. This multi-step sequence involves the initial formation of 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils, which then undergo an acid-mediated cycloisomerization to yield the final polycyclic products. nih.gov This methodology demonstrates good functional group tolerance, affording the desired compounds in moderate to quantitative yields. nih.gov
Detailed research findings have shown that the efficiency of these palladium-catalyzed reactions can be influenced by the electronic nature of the substituents on the starting materials, with electron-withdrawing groups sometimes leading to lower yields. nih.gov The optimization of reaction conditions, including the choice of catalyst, base, and solvent system, is crucial for achieving high yields. nih.gov For example, the use of Pd(PPh₃)₄ as a catalyst in a 1,4-dioxane/water solvent system with NaOH as the base has proven effective for the Suzuki-Miyaura coupling step. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of Uracil Derivatives
| Entry | Starting Material (Arylboronic Acid) | Product | Yield (%) |
| 1 | Phenylboronic acid | 5a | 99 |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | 5d | 75 |
| 3 | 4-(Dimethylamino)phenylboronic acid | 5f | 85 |
| 4 | 4-Fluorophenylboronic acid | 5h | 60 |
Data sourced from a study on the synthesis of polycyclic uracil derivatives. nih.gov
Cobalt-Catalyzed Isocyanide Insertion and Annulation
Cobalt-catalyzed reactions have emerged as an efficient method for constructing quinazoline derivatives. A notable example is the cobalt-catalyzed three-component cascade reaction involving isocyanides, azides, and amines. acs.org This protocol is characterized by its high atom economy, mild reaction conditions, and broad substrate scope, leading to excellent yields of quinazoline derivatives. acs.org The cascade process facilitates the formation of multiple C-N bonds and one or two rings in a single operation. acs.org Furthermore, the cobalt catalyst can often be recovered and reused, adding to the sustainability of the method. acs.org
In a similar vein, cobalt catalysis has been successfully applied to the synthesis of benzoimidazoquinazoline amines from isocyanides and benzo[d]imidazol-anilines via an isocyanide insertion–cyclization reaction. rsc.org This method proceeds in moderate to good yields and involves the insertion of the isocyanide into two N–H bonds. rsc.org Ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with nitriles also provides a convenient route to quinazolines under mild conditions. mdpi.com
Manganese-Catalyzed Dehydrogenative Coupling Strategies
Manganese, an earth-abundant and non-toxic metal, has gained prominence as a catalyst in organic synthesis. Manganese-catalyzed C–H activation has become a powerful and eco-friendly tool for creating complex molecules. rsc.org These reactions are highly selective and have a broad substrate scope. rsc.org
One significant application is the acceptorless dehydrogenative coupling of alcohols and amines to form aldimines and H₂, a process catalyzed by a manganese complex. elsevierpure.com This environmentally benign methodology has been extended to the synthesis of quinoxalines and quinazolines. nih.gov For instance, an efficient Mn(I)-catalyzed synthesis of quinoxalines from 1,2-diaminobenzenes and 1,2-diols has been developed. nih.gov This strategy was further applied to the synthesis of quinazolines through the reaction of 2-aminobenzyl alcohol with primary amides. nih.gov This atom-economical and sustainable route utilizes an earth-abundant manganese salt and a simple phosphine-free NNN-tridentate ligand. nih.gov
Manganese catalysis has also been employed for the selective C–H alkylation of imidazopyridines and other N-heteroarenes through decarbonylative and cross-dehydrogenative coupling reactions. thieme-connect.com Mechanistic studies suggest these transformations proceed via a radical pathway. thieme-connect.com Furthermore, manganese-catalyzed sequential C–H and C–C/C–Het bond activation has been reported for the synthesis of various functionalized molecules. rsc.org
Gold(I)/Silver(I)-Catalyzed Cascade Processes
Gold and silver catalysts have proven to be highly effective in promoting cascade reactions for the synthesis of complex heterocyclic structures. tandfonline.comresearchgate.net A notable example is the Au(I)/Ag(I)-catalyzed one-pot cascade synthesis of benzo rsc.orgfrontiersin.orgimidazo[1,2-c]pyrrolo[1,2-a]quinazolinone derivatives. nih.gov This process involves the reaction of substituted 2-(1H-benzo[d]imidazol-2-yl)anilines with 4-pentynoic acid or 5-hexynoic acid, leading to the formation of three new C-N bonds in high yields. nih.gov The strategy is valued for its efficiency and broad substrate scope. nih.gov
Gold catalysts, acting as carbophilic π-Lewis acids, are particularly adept at activating C–C multiple bonds, which initiates a cascade of reactions. nih.gov Recent advancements have highlighted the use of gold-catalyzed cascade protocols for synthesizing quinoid heterocycles. nih.gov For example, the synthesis of indolo[1,2-a]quinolin-5(6H)-ones has been achieved from 1-(2-ethynylphenyl)-1H-indoles through a gold-catalyzed oxidation of the triple bond followed by an acid-promoted intramolecular cyclization. x-mol.com
Silver-catalyzed reactions also offer a greener approach to the synthesis of nitrogen heterocycles, characterized by high efficiency, selectivity, and often the recyclability of the catalyst. rsc.org Silver catalysts have been used in the hydroamination of alkynes, a key step in the synthesis of various nitrogen-containing compounds. nih.gov
Utilization of Recyclable Heterogeneous Catalysts (e.g., MOF-199, Cu-MOF-74)
Metal-Organic Frameworks (MOFs) have emerged as highly effective and recyclable heterogeneous catalysts in organic synthesis. MOF-199 (also known as HKUST-1) and Cu-MOF-74 are prominent examples that have been utilized in the synthesis of quinazoline derivatives. researchgate.netresearchgate.net
A recyclable magnetic catalyst, Fe3O4@SiO2@MOF-199, has been successfully employed in the synthesis of benzo rsc.orgfrontiersin.orgimidazo[1,2-a]indolo[1,2-c]quinazolines. researchgate.net This reaction involves the coupling of 2-(2-bromoaryl)indoles with 2-methoxybenzimidazoles in the presence of the catalyst and a base, affording the products in good yields. researchgate.net The magnetic nature of the catalyst allows for its easy recovery and reuse without significant loss of activity. researchgate.net
Similarly, magnetic Cu-MOF-74 has been used to catalyze the cyclization of 2-(2-bromoaryl)- and 2-(2-bromovinyl)benzimidazoles with benzimidazoles to produce double benzimidazole-fused quinazolines. researchgate.net The reaction mechanism is believed to involve an initial C–N coupling followed by oxidative cyclization. researchgate.net The use of these MOF-based catalysts offers a sustainable approach to the synthesis of these complex heterocyclic systems.
Table 2: Application of Recyclable MOF Catalysts
| Catalyst | Reaction | Product Type | Key Features |
| Fe3O4@SiO2@MOF-199 | Coupling of 2-(2-bromoaryl)indoles and 2-methoxybenzimidazoles | Benzo rsc.orgfrontiersin.orgimidazo[1,2-a]indolo[1,2-c]quinazolines | Recyclable, good yields researchgate.net |
| Fe3O4@SiO2@Cu-MOF-74 | Cyclization of 2-(2-bromoaryl)benzimidazoles with benzimidazoles | Double benzimidazole-fused quinazolines | Recyclable, good yields, magnetic recovery researchgate.net |
Transition Metal-Free Synthesis Pathways
In a move towards more sustainable and cost-effective synthetic methods, several transition-metal-free pathways for the synthesis of quinazolines and their derivatives have been developed. mdpi.com These methods often utilize readily available starting materials and environmentally benign reagents.
One-pot transition-metal-free methods have been reported for the synthesis of benzo rsc.orgfrontiersin.orgimidazo[1,2-a]quinazoline derivatives. nih.gov These reactions are applicable to a range of substrates, including those with fluoro, chloro, bromo, and nitro substituents. nih.gov Another approach involves the reaction of 2-aminobenzophenones with nitriles in the presence of TMSOTf under microwave irradiation, providing 2,4-disubstituted quinazolines in a single step with short reaction times. mdpi.com
Furthermore, a metal-free oxidative annulation reaction has been developed for the synthesis of 2-aminoquinazoline (B112073) derivatives from 2-aminobenzophenone (B122507) and cyanamide (B42294) derivatives. nih.gov This method is advantageous due to its mild reaction conditions and the ability to generate a diverse library of compounds. nih.gov The use of a Brønsted acidic ionic liquid as a recyclable catalyst also provides a metal- and solvent-free route to benzo rsc.orgfrontiersin.orgimidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones. rsc.org
Oxidative Cyclization Reactions
Oxidative cyclization is a key strategy for the synthesis of nitrogen-containing heterocycles, including quinazolines. rsc.org These reactions often involve the formation of C-N bonds through the activation of C-H bonds. dovepress.comresearchgate.net
A notable example is the molecular iodine-catalyzed synthesis of 2-arylquinazolines from the reaction of 2-aminobenzophenones with aryl amines under an oxygen atmosphere. mdpi.com This method offers a broad substrate scope and uses readily available and inexpensive reagents. mdpi.com In a similar vein, an organocatalytic oxidation using 4,6-dihydoxysalicylic acid as the catalyst has been developed for the synthesis of quinazoline derivatives from 2-aminobenzylamines and benzylamines. frontiersin.orgmdpi.comnih.gov
A PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been described as a regioselective method for synthesizing 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structural analogs of naturally occurring alkaloids. beilstein-journals.org Additionally, a transition-metal-free cascade reaction involving an interrupted Dimroth rearrangement has been utilized for the synthesis of 12H-benzo rsc.orgfrontiersin.orgthiazolo[2,3-b]quinazolin-12-one derivatives from isatins and 2-haloaryl isothiocyanates. rsc.org
Green Chemistry Principles in Synthetic Route Design
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of quinazoline-based compounds, aiming to reduce waste, minimize energy consumption, and utilize safer reagents and solvents. These principles are highly applicable to the synthesis of complex fused systems like Benzo rsc.orgnih.govindolo[1,2-a]quinazoline.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinazoline derivatives. researchgate.netresearchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.netbeilstein-journals.orgbeilstein-journals.org This technique has been successfully employed in the synthesis of various fused quinazoline systems, including triazoloquinazolinones and benzimidazoquinazolinones, through multi-component reactions. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, the condensation of 2-aminobenzimidazole with aromatic aldehydes and dimedone under microwave irradiation proceeds rapidly to afford benzimidazoquinazolinones in high yields. beilstein-journals.orgnih.gov This methodology is advantageous for its operational simplicity, enhanced reaction rates, and improved yields. researchgate.netbeilstein-journals.org
The synthesis of the indolo[1,2-c]quinazoline skeleton, a related core structure, has also been achieved using microwave-assisted domino reactions, highlighting the utility of this technology in constructing complex polycyclic systems. rsc.org The advantages of shorter reaction times, reduced energy input, and often cleaner reaction profiles make MAOS a highly attractive green method for the synthesis of Benzo rsc.orgnih.govindolo[1,2-a]quinazoline and its derivatives. beilstein-journals.org
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Fused Quinazolinones
| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Tetrahydrotriazoloquinazolinones | 8-10 hours, 75-85% | 8-12 minutes, 92-96% | beilstein-journals.org |
| Benzimidazoquinazolinones | 10-15 hours, 70-82% | 10-15 minutes, 90-95% | nih.gov |
This table presents data for related fused quinazolinone systems to illustrate the general advantages of microwave-assisted synthesis.
Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient pathway for the synthesis of heterocyclic compounds. researchgate.netmdpi.com Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. mdpi.com This method has been successfully applied to the synthesis of quinazoline and indoloquinoline derivatives. nih.govnih.gov
An environmentally friendly and mild Bischler cyclization to access quinazolines with diverse substitutions has been developed using ultrasound promotion. nih.gov Furthermore, the synthesis of 6-substituted indolo[2,3-b]quinolines has been achieved via a palladium-catalyzed C-N bond-forming reaction under ultrasonic irradiation, demonstrating the applicability of this technique to indole-fused systems. nih.gov The use of ultrasound often allows for milder reaction conditions, shorter reaction times, and improved product purity. mdpi.com One-pot, three-component reactions for the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives have shown significant rate and yield improvements under sonication compared to classical methods. mdpi.com These findings suggest that ultrasound-promoted synthesis is a promising green strategy for the efficient construction of the Benzo rsc.orgnih.govindolo[1,2-a]quinazoline scaffold.
Table 2: Effect of Ultrasound on the Synthesis of Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Derivatives
| Entry | Conventional Method (Time, Yield %) | Ultrasound Method (Time, Yield %) | Reference |
|---|---|---|---|
| 1 | 4.0 h, 78% | 0.5 h, 92% | mdpi.com |
| 2 | 4.5 h, 75% | 0.5 h, 90% | mdpi.com |
This table is based on the synthesis of related spiro-indole derivatives, demonstrating the typical efficiency gains with ultrasound promotion.
Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free reaction conditions, often facilitated by techniques like grinding (mechanochemistry) or heating, can lead to reduced waste, lower costs, and simplified purification procedures. orientjchem.orgrsc.orgscielo.br The synthesis of octahydroquinazolinone derivatives has been achieved through one-pot multi-component cyclo-condensation reactions under solvent-free and catalyst-free conditions using grinding. orientjchem.org
Ionic liquids (ILs), which are salts with low melting points, have gained attention as green reaction media due to their negligible vapor pressure, high thermal stability, and ability to be recycled. researchgate.netyoutube.com They can act as both the solvent and the catalyst in chemical transformations. researchgate.net Brønsted acidic ionic liquids have been shown to be efficient and recyclable catalysts for the synthesis of benzo rsc.orgnih.govimidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under solvent-free conditions. rsc.org This approach offers the advantages of a low-cost, recyclable catalyst and metal-free conditions, which is crucial for the synthesis of compounds intended for pharmaceutical applications. rsc.org The use of imidazolium (B1220033) or pyridinium-based ionic liquids has been explored in various synthetic contexts. youtube.comresearchgate.net Given these precedents, both solvent-free synthesis and the use of ionic liquids represent viable and green strategies for the construction of the Benzo rsc.orgnih.govindolo[1,2-a]quinazoline ring system.
Mechanistic Elucidation of Reaction Pathways
Understanding the underlying reaction mechanisms is fundamental to optimizing synthetic routes and designing novel pathways for complex molecules like Benzo rsc.orgnih.govindolo[1,2-a]quinazoline. Key mechanistic steps in the formation of the quinazoline core often involve nucleophilic substitution and subsequent cyclization reactions.
Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in the synthesis of many quinazoline derivatives. mdpi.com A common strategy involves the reaction of a 2,4-dichloroquinazoline (B46505) precursor with a suitable nucleophile. mdpi.comnih.gov The regioselectivity of this reaction is a critical aspect, with substitution generally occurring preferentially at the C4 position. nih.gov
Theoretical studies using Density Functional Theory (DFT) have provided insights into this regioselectivity. Calculations have shown that the carbon atom at the 4-position of the 2,4-dichloroquinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.comnih.gov This is further supported by calculations showing a lower activation energy for the nucleophilic attack at the C4 position compared to the C2 position. mdpi.com The reaction typically proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate, although concerted mechanisms have also been proposed for some SNAr reactions. nih.gov This SNAr strategy is a powerful tool for introducing diversity into the quinazoline scaffold and is a key step in building up the complexity required for the Benzo rsc.orgnih.govindolo[1,2-a]quinazoline system. For example, the synthesis of benzo rsc.orgnih.govimidazo[1,2-a]indolo[1,2-c]quinazolines can involve an initial C-N coupling through nucleophilic aromatic substitution. researchgate.net
The construction of the fused ring system of Benzo rsc.orgnih.govindolo[1,2-a]quinazoline involves a series of carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions. These can occur through either stepwise or concerted mechanisms, often as part of a cascade or domino reaction sequence.
The synthesis of indolo[2,1-b]quinazoline (B1258998) alkaloids, for example, has been achieved through cascade reactions that feature an intermolecular condensation followed by an intramolecular aryl C-H amination to construct the core structure. scilit.com The formation of C-N bonds is a fundamental process in organic synthesis, with strategies like hydroamination gaining prominence. rsc.org
Similarly, C-C bond formation is crucial for constructing the carbocyclic portions of the fused system. youtube.comyoutube.com The synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives via an AlCl₃-mediated C-C bond-forming reaction between 2-chloroquinoline-3-carbonitrile (B1354263) and various indoles demonstrates a key strategy for linking indole and quinoline (B57606) moieties. nih.gov The development of catalytic systems, including those based on cobalt, that can trigger dehydrogenation to facilitate C-C and C-N bond formation from simple precursors like alcohols is an area of active research. digitellinc.com The precise sequence of these bond-forming events, whether they occur in a stepwise manner with discrete intermediates or in a concerted fashion, is often dependent on the specific reactants, catalysts, and reaction conditions employed.
Intermediate Species Identification and Characterization
The elucidation of reaction mechanisms in the synthesis of complex heterocyclic systems like benzo rsc.orgbeilstein-journals.orgindolo[1,2-a]quinazoline is crucial for optimizing reaction conditions and extending the methodology to new substrates. A key aspect of mechanistic studies is the identification and characterization of transient or intermediate species. However, these intermediates are often highly reactive and present in low concentrations, making their isolation and structural confirmation a significant challenge. Spectroscopic methods, control experiments, and computational studies are frequently employed to infer the structure of these fleeting species.
In the synthesis of indoloquinazolines and their congeners, several types of intermediates have been proposed based on the specific synthetic strategy employed.
One common pathway involves the palladium-catalyzed formation of an indole ring followed by a subsequent cyclization to form the quinazoline moiety. nih.gov In such sequences, organopalladium species are key intermediates, although they are typically not isolated. For the synthesis of related indolo[1,2-c]quinazolines, a mechanism involving the formation of indole intermediates (like 2 in the reaction pathway) through processes such as aminopalladation and reductive elimination has been proposed. nih.gov Following the formation of the indole core, a cyclization step to an intermediate like 3 occurs before the final product is generated. nih.gov
Another proposed reaction pathway involves the reaction of 2-(o-aminophenyl)indoles with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA). nih.gov In this case, it is suggested that the reaction may proceed through a formamidine (B1211174) intermediate before the final cyclization and aromatization steps. nih.gov
In reactions leading to related quinazolinone structures, dihydro-intermediates are frequently identified or proposed. For instance, in the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one, a key dihydroquinazolinone intermediate was isolated. nih.gov This intermediate was observed to be unstable under the reaction conditions, readily oxidizing to the final aromatic quinazolinone product or undergoing degradation. nih.gov The existence of such dihydro-indoloquinazoline species is a plausible step in many synthetic routes leading to the fully aromatized system, where the final step is an oxidation that can occur either spontaneously in air or with the addition of an oxidant.
The table below summarizes the types of intermediate species proposed in the synthesis of indoloquinazolines and related compounds.
| Intermediate Type | Proposed Structure/Class | Synthetic Context | Method of Identification/Evidence | Reference |
| Organometallic Intermediate | Indole Palladacycle | Pd-catalyzed synthesis of indolo[1,2-c]quinazolines | Inferred from reaction mechanism (aminopalladation/reductive elimination) | nih.gov |
| Cyclization Precursor | Intermediate 3 (Indolo[1,2-c]quinazoline precursor) | Pd-catalyzed synthesis of indolo[1,2-c]quinazolines | Proposed based on the logical reaction sequence following indole formation | nih.gov |
| Amidine Intermediate | Formamidine Species | Reaction of 2-(o-aminophenyl)indoles with DMFDMA | Proposed as a possible alternative pathway to direct cyclization | nih.gov |
| Dihydro-heterocycle | Dihydroquinazolinone | Acid-catalyzed condensation of indole-3-carboxaldehyde (B46971) and anthranilamide | Isolation and characterization from the reaction mixture | nih.gov |
These examples from related systems provide a logical framework for understanding the potential intermediates in the synthesis of benzo rsc.orgbeilstein-journals.orgindolo[1,2-a]quinazoline. Direct experimental evidence for these intermediates in the specific synthesis of the title compound remains an area for further investigation.
Chemical Transformations and Derivatization of Benzo 1 2 Indolo 1,2 a Quinazoline Frameworks
Synthetic Modification Strategies at the Benzonih.govrsc.orgindolo[1,2-a]quinazoline Core
The ability to selectively modify the benzo nih.govrsc.orgindolo[1,2-a]quinazoline core is fundamental to creating a library of new compounds. This involves both the direct functionalization of the heterocyclic system and the diversification of its peripheral structures.
Regioselective Functionalization and Substitution Reactions
Currently, detailed research on the direct regioselective functionalization and substitution reactions specifically on the benzo nih.govrsc.orgindolo[1,2-a]quinazoline framework is not extensively available in the provided search results. However, general principles of heterocyclic chemistry suggest that reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions could be applied. The inherent electronic properties of the indole (B1671886) and quinazoline (B50416) moieties would direct the regioselectivity of these transformations. For instance, the electron-rich indole ring is typically susceptible to electrophilic attack, while the quinazoline part can be targeted by nucleophiles.
In related, more complex systems like benzo nih.govrsc.orgimidazo[1,2-a]indolo[1,2-c]quinazolines, synthetic methods have been developed that involve the reaction of 2-(2-bromoaryl)indoles with 2-methoxybenzimidazoles using a recyclable magnetic MOF-199 catalyst. researchgate.net This suggests that functionalization at the aryl halides of precursors is a viable strategy before the final cyclization to form the core structure.
Peripheral Structural Diversification for Enhanced Utility
The diversification of the peripheral structure of the benzo nih.govrsc.orgindolo[1,2-a]quinazoline core is a key strategy for modulating its properties. This can be achieved by introducing a variety of functional groups onto the core. While specific examples for this exact framework are sparse in the search results, analogous strategies from related heterocyclic systems can provide insights. For instance, in the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions are employed to introduce various aryl and ethynyl (B1212043) substituents. beilstein-journals.org This approach allows for the systematic variation of peripheral groups, which has been shown to impact the optical properties of the resulting molecules. nih.govbeilstein-journals.org
Annulation and Extension of the Benzonih.govrsc.orgindolo[1,2-a]quinazoline System
Expanding the polycyclic framework of benzo nih.govrsc.orgindolo[1,2-a]quinazoline through annulation and the introduction of bridging units can lead to novel and more complex molecular architectures.
Synthesis of Extended Fused Heterocyclic Architectures
The synthesis of extended fused heterocyclic systems from a benzo nih.govrsc.orgindolo[1,2-a]quinazoline core can be approached through various cyclization reactions. Research on related compounds demonstrates the feasibility of such transformations. For example, a Ru(II)-catalyzed tunable [5+1]/[5+2] annulation of N-benzo[d]imidazole indolines with propargyl carbonates has been developed for the synthesis of ring-fused quinazolines and 1,3-benzodiazepines. rsc.org This highlights the potential for metal-catalyzed annulation strategies to build additional rings onto the quinazoline portion of the target scaffold.
Furthermore, the synthesis of benzo nih.govrsc.orgimidazo[1,2-a]indolo[1,2-c]quinazolines from 2-(2-bromoaryl)indoles and 2-methoxybenzimidazoles showcases a method to construct a more complex, extended fused system. researchgate.net
Introduction of Bridging Units and Polycyclic Expansion
Spectroscopic and Advanced Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
1H and 13C NMR for Chemical Shift and Connectivity Analysis
Proton (¹H) and Carbon-13 (¹C) NMR are fundamental one-dimensional techniques used to characterize the Benzo researchgate.netmdpi.comindolo[1,2-a]quinazoline framework. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus. Protons in different regions of the molecule, such as the aromatic rings and the quinazoline (B50416) moiety, exhibit distinct chemical shifts. nih.gov For instance, aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm), while any aliphatic protons would appear further upfield.
¹³C NMR provides information on the carbon skeleton of the molecule. ualberta.ca The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The spectra of Benzo researchgate.netmdpi.comindolo[1,2-a]quinazoline and its derivatives would show a series of signals corresponding to the various quaternary, methine, and other carbon atoms within the fused ring system. beilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzoquinazoline Derivative
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.32 - 9.39 | 117.4 - 136.2 |
| Aromatic C | - | 118.3 - 161.5 |
| NH | 10.44 (broad singlet) | - |
Note: Data is representative and based on a substituted N-arylbenzo[h]quinazolin-2-amine. beilstein-journals.org The exact chemical shifts for Benzo researchgate.netmdpi.comindolo[1,2-a]quinazoline may vary.
Two-Dimensional NMR Techniques for Complex Structure Assignment
For a molecule as complex as Benzo researchgate.netmdpi.comindolo[1,2-a]quinazoline, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all proton and carbon signals. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. researchgate.netmdpi.com
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system.
HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons that bear protons.
HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the different fragments of the molecule and confirming the connectivity of the entire fused ring system.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, often to four or five decimal places. mdpi.comnih.gov This accuracy allows for the determination of the elemental composition of the parent ion. beilstein-journals.org For Benzo researchgate.netmdpi.comindolo[1,2-a]quinazoline, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. nih.gov
Fragmentation Pattern Analysis for Structural Information
In mass spectrometry, molecules are ionized and then often break apart into smaller, characteristic fragments. Analyzing the pattern of these fragments provides valuable clues about the molecule's structure. nih.gov The fragmentation of the Benzo researchgate.netmdpi.comindolo[1,2-a]quinazoline ring system would likely involve characteristic losses of small neutral molecules or radicals from the fused heterocyclic structure. nih.gov The specific fragmentation pathways can help to confirm the arrangement of the indole (B1671886) and quinazoline moieties. researchgate.net For example, cleavage at the bonds connecting the different ring systems would produce fragment ions that are indicative of the core structure. nih.gov
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy a useful tool for identifying the functional groups present in a molecule. nih.gov
For Benzo researchgate.netmdpi.comindolo[1,2-a]quinazoline, the IR spectrum would be expected to show a series of absorption bands corresponding to the various vibrational modes of the molecule.
Table 2: Expected Characteristic IR Absorption Bands for Benzo researchgate.netmdpi.comindolo[1,2-a]quinazoline
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretching | 3100 - 3000 |
| C=N stretching (quinazoline ring) | 1650 - 1550 |
| C=C stretching (aromatic rings) | 1600 - 1450 |
| C-N stretching | 1350 - 1250 |
| Aromatic C-H bending (out-of-plane) | 900 - 675 |
Note: These are general ranges, and the exact positions of the absorption bands for Benzo researchgate.netmdpi.comindolo[1,2-a]quinazoline may vary. Data is based on characteristic absorptions for similar quinazoline structures. beilstein-journals.org
The presence of sharp bands in the aromatic C-H stretching region and multiple bands in the C=C and C=N stretching regions would be consistent with the fused aromatic heterocyclic structure of Benzo researchgate.netmdpi.comindolo[1,2-a]quinazoline. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions that is unique to the molecule and can be used for identification purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption properties of quinazoline-containing compounds are a subject of significant scientific interest. UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within these molecules. In various quinazoline derivatives, absorption bands are typically observed in the ultraviolet and visible regions of the electromagnetic spectrum, arising from π–π* and n–π* transitions.
For instance, studies on certain quinazoline derivatives have identified characteristic absorption peaks. Two such derivatives, referred to as BG1189 and BG1190, exhibit three distinct absorption maxima at approximately 207/209 nm, 224 nm, and 314/318 nm. nih.gov The high-energy band around 224 nm is attributed to a π–π* transition. nih.gov The bands appearing at longer wavelengths (314/318 nm) are also assigned to π–π* transitions (specifically ¹La and ¹Lb transitions), potentially overlapping with n–π* transitions. nih.gov The shoulder observed around 207/209 nm may be influenced by atmospheric oxygen. nih.gov
In more extended, functionalized systems like benzo[f]quinazoline-1,3(2H,4H)-diones, broad absorption bands are observed at higher wavelengths, between 300 and 450 nm. The presence of electron-donating groups, such as N,N-dimethylamino, can lead to a bathochromic (red) shift in the absorption bands and an increase in the extinction coefficients. This effect is often the result of intramolecular charge transfer (ICT) between the electron-donating group and the electron-deficient quinazoline core.
While specific UV-Vis data for Benzo nih.govmdpi.comindolo[1,2-a]quinazoline is not extensively documented in publicly available literature, based on the analysis of related structures, it is anticipated to exhibit complex absorption spectra with multiple bands corresponding to the various π-conjugated systems within its pentacyclic framework. The precise absorption maxima and molar absorptivity would be influenced by the solvent environment and any substitutions on the aromatic rings.
Table 1: Representative UV-Vis Absorption Data for Quinazoline Derivatives
| Compound | Solvent | Absorption Maxima (λ_max, nm) | Transition Type (Tentative Assignment) |
| BG1189 | Water | 209, 224, 318 | π–π |
| BG1190 | Water | 207, 224, 314 | π–π |
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Conformation
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. For complex fused heterocyclic systems like Benzo nih.govmdpi.comindolo[1,2-a]quinazoline, XRD is crucial for understanding their conformation and packing in the crystalline lattice.
While a specific crystal structure for the parent Benzo nih.govmdpi.comindolo[1,2-a]quinazoline is not readily found in open-access crystallographic databases, data from structurally related compounds offer insights into the expected structural features. For example, the crystal structure of a novel quinazolinone derivative containing a 1,2,4-triazole (B32235) Schiff base moiety and an isopropanol (B130326) linker (compound E12) has been determined. nih.gov Similarly, the structures of other complex heterocyclic systems incorporating indole and quinazoline fragments have been elucidated. nih.govmdpi.com
A study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a molecule with a comparable fused ring system, revealed that it crystallizes in the triclinic space group P-1. mdpi.com The analysis of another related compound, a benzo nih.govmdpi.comimidazo[1,2-d] nih.govnih.govnih.govtriazine derivative, also showed a triclinic crystal system with the P-1 space group. mdpi.com These examples suggest that large, planar aromatic systems often pack in a way that maximizes π–π stacking interactions, which can be confirmed and quantified through XRD analysis. The conformation of the fused rings, whether they are perfectly planar or exhibit some degree of twisting, is a key piece of information derived from XRD studies. mdpi.com
Table 2: Illustrative Crystallographic Data for a Related Fused Heterocyclic Compound (1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative) mdpi.com
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Fluorescence Spectroscopy for Photophysical Property Investigation
Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules, specifically their ability to emit light after absorbing it. Quinazoline derivatives have been shown to possess interesting fluorescence properties, with their emission characteristics being highly dependent on their molecular structure and environment.
Research on benzo nih.govmdpi.comimidazo[1,2-a]quinazoline and imidazo[1,2-a]quinazoline derivatives has highlighted their fluorescence properties. nih.gov For instance, 3,4-dihydrobenzo nih.govmdpi.comimidazole[2,1-b]quinazoline-1(2H)-one (HBQ) has been developed as a fluorescent turn-on probe for the detection of Cu²⁺ ions. nih.gov The binding of the metal ion to the molecule leads to an enhancement of fluorescence and a blue shift in the emission maximum, which is attributed to a reduction in non-radiative decay pathways. nih.gov
The emission wavelength and quantum yield of quinazoline-based fluorophores can be tuned by introducing different donor and acceptor groups into the molecular framework. This donor-acceptor design is a classic strategy for creating new fluorescent materials. The photophysical properties of such compounds are often investigated in various solvents to understand the influence of the environment on their excited states.
Given the extended π-conjugated system of Benzo nih.govmdpi.comindolo[1,2-a]quinazoline, it is highly probable that this compound and its derivatives would exhibit fluorescence. The specific emission wavelength, quantum yield, and fluorescence lifetime would be key parameters to determine experimentally, providing insights into the nature of its lowest excited state and the efficiency of its radiative decay processes.
Computational and Theoretical Studies of Benzo 1 2 Indolo 1,2 a Quinazoline
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the electronic properties and reactivity of molecules. These methods provide insights into the behavior of electrons and are fundamental in computational chemistry.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting the electronic properties and reactivity of molecules. At present, there are no published DFT studies specifically focused on Benzoindolo[1,2-a]quinazoline.
HOMO-LUMO Energy Gap Analysis for Electronic Stability
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic stability and reactivity of a molecule. The energy gap between these orbitals can indicate the molecule's susceptibility to chemical reactions. No HOMO-LUMO energy gap analysis has been reported for Benzoindolo[1,2-a]quinazoline.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule, which helps in identifying sites prone to electrophilic and nucleophilic attack. There is no available literature containing MEP mapping for Benzoindolo[1,2-a]quinazoline.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules. These methods are valuable for understanding molecular interactions and stability.
Molecular Mechanics (MM+) and Molecular Dynamics (MD) Simulations
Molecular Mechanics (MM+) and Molecular Dynamics (MD) simulations are computational methods used to model the motion and interaction of atoms and molecules over time. These simulations can provide insights into the conformational changes and stability of a molecule. No MM+ or MD simulation studies have been published for Benzoindolo[1,2-a]quinazoline.
Conformational Analysis and Geometrical Optimization
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, while geometrical optimization is the process of finding the most stable, lowest-energy conformation. There are no documented conformational analysis or geometrical optimization studies for Benzoindolo[1,2-a]quinazoline.
Structure-Activity Relationship (SAR) Studies and Predictive Modeling
Computational and theoretical studies are instrumental in elucidating the intricate relationship between the chemical structure of quinazoline-based fused heterocyclic compounds and their biological activity. These methods provide valuable insights for the rational design of more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in predictive modeling for compounds related to the benzoindoloquinazoline scaffold. These models establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. By developing predictive models, QSAR can forecast the inhibitory activity of newly synthesized molecules and explore the relationships between molecular structures and their biological functions nih.gov.
For instance, a QSAR study on a series of benzo[g]quinazolines and their analogues was conducted to explore their inhibitory activities against the HCV-NS3/4A protease nih.gov. The goal was to create prediction models based on known inhibitors to anticipate the activity of new synthetic molecules nih.gov. Similarly, classical QSARs have been applied to large series of imidazo[1,5-a] quinoxaline and pyrazolo[1,5-c]quinazolines derivatives acting at the GABAA/benzodiazepine (B76468) receptor researchgate.net. These models suggest that such derivatives may interact with receptor amino acid residues through electrostatic or charge transfer processes researchgate.net.
Atom-based 3D-QSAR models have also been developed for indole (B1671886) and isatin derivatives to identify the physicochemical features correlated with their biological potency mdpi.com. A successful 3D-QSAR model was built for a training set of 45 compounds and validated with an external test set of 14 compounds, showing good predictive statistics mdpi.com.
| Compound Series | Target | QSAR Model Type | Key Findings | Reference |
|---|---|---|---|---|
| Benzo[g]quinazolines and analogues | HCV-NS3/4A protease | Not specified | Developed predictive models for inhibitory activity. | nih.gov |
| Imidazo[1,5-a] quinoxaline and pyrazolo[1,5-c]quinazolines | GABAA/benzodiazepine receptor | Classical QSAR (MTD, MLR) | Interaction with receptor likely involves electrostatic processes. | researchgate.net |
| Indole and isatin derivatives | Aβ anti-aggregating potency | Atom-based 3D-QSAR | Identified key physicochemical features for activity; good predictive power (q² = 0.596, r²ext = 0.695). | mdpi.com |
Computational Insights into Structure-Activity Relationships
Computational studies, particularly molecular docking, provide deep insights that rationalize the structure-activity relationships (SAR) of quinazoline (B50416) derivatives. These studies analyze the binding modes between compounds and the amino acid residues within the active site of their target enzymes nih.gov.
For quinazolinone derivatives, SAR studies have revealed several key structural features that influence their biological, particularly antimicrobial, activity nih.gov.
Substitution at positions 2 and 3: The nature of the substituent at these positions is crucial. The presence of a substituted aromatic ring at position 3, along with methyl, amine, or thiol groups at position 2, is often essential for antimicrobial effects nih.gov.
Halogenation at positions 6 and 8: The introduction of a halogen atom at these positions on the quinazolinone ring can enhance antimicrobial activity nih.gov.
Substitution at position 4: Amine or substituted amine groups at the 4th position of the quinazolinone ring can also improve activity nih.gov.
In a study of 2-aryl-4-aminoquinazoline derivatives, researchers explored structural variations at the 2-position and 4-position of the quinazoline core to understand their impact on activity against Trypanosoma cruzi and on pharmacokinetic properties acs.org. Similarly, SAR studies on 1,2,4-triazolo[1,5-a]quinoxalines provided an opportunity to identify areas on the benzodiazepine receptor that can enhance binding affinity and to understand how the presence or absence of a proton acceptor atom can lead to different efficacies nih.gov. The synthesis and evaluation of analogues are critical to assess the importance of various substituents and ring substitutions in modifying biological activity nih.gov.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational techniques used to discover novel, structurally diverse lead compounds that can interact with a specific biological target. These ligand-based drug design strategies are particularly valuable when the three-dimensional structure of the target is unknown nih.gov.
Development and Validation of Ligand-Based Pharmacophore Models
The development of a ligand-based pharmacophore model begins with a set of molecules (a training set) with known biological activities against a target nih.gov. The model identifies the common chemical features and their spatial arrangement that are essential for biological activity nih.gov. Methodologies like 3D-QSAR pharmacophore generation are employed, which consider the chemical features of both highly active and inactive compounds along with their biological data nih.gov.
For example, a field-based 3D-QSAR pharmacophore model was developed and validated using quinazoline-based Acetylcholinesterase inhibitors (AChEIs) nih.gov. In another study, a pharmacophore model for oxazolo[4,5-g]quinazoline-2(1H)-one derivatives as EGFR inhibitors was created, resulting in a best model (AAARR) characterized by five features: three hydrogen bond acceptors and two aromatic rings nih.gov.
Validation is a critical step to ensure the predictive power of the pharmacophore model. This is often done using a test set of molecules with known activities that were not used in the model's creation nih.gov. The ability of the model to distinguish between active and inactive compounds is a measure of its quality amazonaws.com.
Application in Virtual Screening for Target Interaction Prediction
Once validated, a pharmacophore model serves as a 3D query for virtual screening of large chemical databases, such as ZINC, Asinex, or Chembridge nih.govnih.govsemanticscholar.org. This process filters vast libraries to identify "hit" molecules that possess the key pharmacophoric features and are therefore predicted to be active against the target nih.gov.
For instance, a validated pharmacophore model for quinazoline-based AChEIs was used as a pre-filter to screen an ASINEX database, leading to the identification of potential new inhibitors nih.gov. In a search for novel EGFR inhibitors, pharmacophore-based screening of seven different databases yielded thousands of compounds, which were then further analyzed through molecular docking nih.gov. This high-throughput approach accelerates the discovery of novel lead compounds by focusing experimental efforts on the most promising candidates identified computationally semanticscholar.org.
| Compound Class / Target | Screening Method | Database(s) Screened | Outcome | Reference |
|---|---|---|---|---|
| Quinazoline-based AChEIs | Validated 3D-QSAR Pharmacophore Model | ASINEX | Identification of potential new inhibitors. | nih.gov |
| Oxazolo[4,5-g]quinazoline-2(1H)-one derivatives / EGFR | Pharmacophore-based Virtual Screening | Asinex, Chembridge, Lifechemicals, Maybridge, Specs, Zinc | Identified top-scoring molecules for further molecular dynamics studies. | nih.gov |
| Human Protein Kinase CK2 Inhibitors | Common Feature Pharmacophore Model | ZINC | Identified bikaverin as an active inhibitor. | nih.gov |
Identification of Key Pharmacophoric Features
A crucial outcome of pharmacophore modeling is the identification of the specific chemical functionalities, or "features," that are critical for a molecule's interaction with its biological target. The most common pharmacophoric features include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic areas (H), aromatic rings (AR), and positively or negatively ionizable groups nih.gov.
Studies on VEGFR-2 inhibitors have identified four essential pharmacophoric features:
A flat heteroaromatic ring with an HBA to interact with key amino acids (Glu917, Cys919) in the hinge region mdpi.com.
A central aromatic system mdpi.com.
An HBA-HBD moiety that fits into the DFG domain mdpi.com.
A terminal hydrophobic tail that occupies a hydrophobic allosteric pocket mdpi.com.
Similarly, a pharmacophore model for TASK-3 channel blockers identified two hydrogen bond acceptors and one aromatic group as key common features mdpi.com. These features represent the critical interaction points between the ligand and the receptor, and their identification provides a blueprint for designing new molecules with improved affinity and selectivity nih.gov.
Mechanistic Insights from Computational Chemistry
Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving polycyclic heterocyclic compounds such as derivatives of the benzo-indolo-quinazoline family. These theoretical studies provide a detailed view of reaction pathways, transition states, and the energetics involved, offering insights that are often difficult to obtain through experimental means alone.
Research in this area has focused on understanding the formation and subsequent reactions of key intermediates derived from related core structures. For instance, DFT calculations have been employed to investigate the 1,3-dipolar cycloaddition reactions of azomethine ylides generated from precursors like 11H-benzo researchgate.netnih.govimidazo[1,2-a]indol-11-one, a compound structurally related to the benzo researchgate.netnih.govindolo[1,2-a]quinazoline system. mdpi.com
Azomethine Ylide Formation
A key area of investigation has been the generation of azomethine ylides. Computational studies on the reaction between 11H-benzo researchgate.netnih.govimidazo[1,2-a]indol-11-one and the amino acid L-proline have shown that this process is energetically favorable. The calculations revealed the formation of two different conformers of the azomethine ylide, an S-shaped (AY-1) and a W-shaped (AY-2) ylide. The Gibbs free energy changes (ΔG) calculated for the formation of these intermediates indicate that these are exergonic processes, meaning they are spontaneous under the given conditions. mdpi.com
| Azomethine Ylide Conformer | Gibbs Free Energy Change (ΔG) |
|---|---|
| AY-1 (S-shaped) | –7.3 kcal/mol |
| AY-2 (W-shaped) | –6.4 kcal/mol |
1,3-Dipolar Cycloaddition Mechanism
Following the formation of the azomethine ylide, its reaction with dipolarophiles, such as cyclopropenes, has been a subject of detailed computational analysis. DFT calculations provide a comprehensive overview of the cycloaddition mechanism, helping to understand the diastereoselectivity of the reaction. mdpi.com By mapping the potential energy surface of the reaction, researchers can identify the transition states leading to different diastereomeric products. These theoretical models are crucial for rationalizing the observed experimental outcomes, where spirocyclic compounds are often obtained with poor diastereoselectivity. mdpi.com
The computational data provides further evidence for the relative configuration of the resulting diastereomers, complementing experimental characterization techniques. mdpi.com These mechanistic insights are valuable for designing new synthetic routes and for predicting the stereochemical outcome of reactions involving the benzo researchgate.netnih.govindolo[1,2-a]quinazoline scaffold and its derivatives.
Future Research Directions and Emerging Trends
Exploration of Stereoselective and Asymmetric Synthesis for Benzoresearchgate.netnih.govindolo[1,2-a]quinazoline
The development of stereoselective and asymmetric synthetic methodologies is a frontier in the synthesis of complex molecules like benzo researchgate.netnih.govindolo[1,2-a]quinazoline. Currently, direct asymmetric synthesis routes for this specific scaffold are not widely reported, marking this as a significant area for future exploration. The creation of single enantiomers is paramount, as different stereoisomers of a molecule can exhibit vastly different biological activities.
Future research will likely focus on the use of chiral catalysts, auxiliaries, or substrates to control the three-dimensional arrangement of atoms during the key bond-forming steps of the synthesis. For instance, methods developed for related fused heterocyclic systems, such as the sequential Ugi four-component reaction used to construct indolo[1,2-c]quinazoline derivatives, could be adapted. rsc.org This reaction creates dihydroindole ring systems with two quaternary carbon centers, and the incorporation of chiral components could pave the way for enantiomerically enriched products. rsc.org The challenge lies in designing reactions that build the rigid, polycyclic core of benzo researchgate.netnih.govindolo[1,2-a]quinazoline while precisely controlling stereocenters. Success in this area would enable detailed studies into the structure-activity relationships of individual enantiomers.
Advanced Spectroscopic Characterization with Machine Learning Integration
While standard spectroscopic techniques are essential for structural elucidation, the integration of machine learning (ML) promises to revolutionize the characterization of complex molecules like benzo researchgate.netnih.govindolo[1,2-a]quinazoline derivatives. Currently, the structures of novel quinazolinone hybrids are confirmed using a suite of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). nih.govnih.gov For example, in certain quinazoline (B50416) derivatives, characteristic singlet peaks in the ¹H-NMR spectrum between 8.29–8.41 ppm can indicate a proton at the C5 position, while ¹³C-NMR chemical shifts around 157.82–164.31 ppm are related to carbonyl groups. nih.gov
The emerging trend involves coupling these experimental data with computational approaches. The combination of experimental methods like circular dichroism (CD) with in silico tools such as molecular dynamics (MD) simulations is already being used to study how similar heterocyclic compounds interact with biological targets like G-quadruplex DNA. mdpi.com The next step is the application of ML algorithms. Future research could focus on developing ML models trained on large datasets of spectroscopic information to:
Predict the NMR and mass spectra of hypothetical benzo researchgate.netnih.govindolo[1,2-a]quinazoline analogs before synthesis.
Automate the process of structure elucidation from raw spectral data, reducing time and potential for human error.
Identify correlations between subtle spectroscopic features and specific biological activities or material properties, thereby accelerating the discovery process.
Rational Design of Novel Benzoresearchgate.netnih.govindolo[1,2-a]quinazoline Analogs Through Computational Chemistry
Computational chemistry is an indispensable tool for the rational design of new molecules, moving beyond trial-and-error synthesis. This approach is particularly valuable for designing novel analogs of the benzo researchgate.netnih.govindolo[1,2-a]quinazoline core tailored for specific biological targets. By employing techniques like molecular docking and molecular dynamics simulations, researchers can predict how newly designed compounds will interact with proteins or nucleic acids.
This strategy has been successfully applied to related quinazoline structures. For instance, computational studies were central to the design of quinazolinone-pyrimidine hybrids as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov Similarly, molecular docking has been used to study the interaction of indolo[2,3-b]quinoline conjugates with DNA and topoisomerase complexes, predicting binding affinities and guiding the synthesis of compounds with enhanced activity. mdpi.com
For benzo researchgate.netnih.govindolo[1,2-a]quinazoline, this approach can be used to:
Virtually screen libraries of potential derivatives against known biological targets.
Optimize the lead compounds by suggesting modifications to the scaffold that would enhance binding affinity and selectivity.
Predict ADME (absorption, distribution, metabolism, and excretion) properties to improve the drug-likeness of novel analogs early in the design phase.
Table 1: Application of Computational Methods in Heterocyclic Drug Design
| Computational Method | Application | Example System | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and affinities with biological targets. | Pyrazolo[1,2-a]benzo researchgate.netnih.govresearchgate.netrsc.orgtetrazin-3-one derivatives with G-quadruplex DNA. | mdpi.com |
| Molecular Dynamics (MD) Simulations | Analyzing the stability of ligand-receptor complexes in a simulated physiological environment. | Investigating the stabilizing effect of ligands on G-quadruplex DNA structure. | mdpi.com |
| In Silico ADME Prediction | Predicting the pharmacokinetic profile of novel compounds. | Conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline. | mdpi.com |
Investigation of the Role of Recyclable Catalysts in Sustainable Synthesis
The principles of green chemistry are increasingly influencing synthetic strategies, with a major focus on the development and use of recyclable catalysts. These catalysts reduce waste and cost, making chemical processes more environmentally sustainable. This is a particularly promising area for the synthesis of complex heterocyclic systems like benzo researchgate.netnih.govindolo[1,2-a]quinazoline.
Research on closely related structures has demonstrated the power of this approach. A notable example is the synthesis of benzo researchgate.netnih.govimidazo[1,2-a]indolo[1,2-c]quinazolines, which utilizes a recyclable magnetic metal-organic framework catalyst, Fe₃O₄@SiO₂@MOF-199. researchgate.net This catalyst can be easily recovered using a magnet and reused multiple times without a significant drop in its catalytic activity. researchgate.net Another sustainable method involves the use of a Brønsted acidic ionic liquid, which serves as an efficient and recyclable catalyst for synthesizing benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines under solvent-free conditions. rsc.org
Future investigations for the synthesis of benzo researchgate.netnih.govindolo[1,2-a]quinazoline should focus on:
Adapting existing recyclable catalytic systems to the specific bond formations required for the target scaffold.
Developing novel heterogeneous catalysts (e.g., functionalized nanoparticles, polymers, or MOFs) that are highly efficient, selective, and easily separable from the reaction mixture.
Exploring flow chemistry setups where the recyclable catalyst is packed in a column, allowing for continuous production with minimal waste.
Table 2: Recyclable Catalysts in the Synthesis of Fused Quinazolines
| Catalyst | Catalyst Type | Application | Advantages | Reference |
|---|---|---|---|---|
| Fe₃O₄@SiO₂@MOF-199 | Magnetic Metal-Organic Framework | Synthesis of benzo researchgate.netnih.govimidazo[1,2-a]indolo[1,2-c]quinazolines | Recyclable, good yields, easy separation. | researchgate.net |
| Brønsted Acidic Ionic Liquid | Ionic Liquid | Synthesis of benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines | Recyclable, metal-free, solvent-free conditions. | rsc.org |
| Fe₃O₄@SiO₂@Cu-MOF-74 | Magnetic Metal-Organic Framework | Synthesis of N-fused hybrid scaffolds | Recoverable with a magnet, reusable over four times with maintained activity. | researchgate.net |
Development of High-Throughput Synthesis and Screening Methodologies for Academic Discovery
To efficiently explore the vast chemical space around the benzo researchgate.netnih.govindolo[1,2-a]quinazoline nucleus, high-throughput synthesis (HTS) and screening methodologies are essential. These approaches allow for the rapid generation and evaluation of large libraries of compounds, accelerating the pace of academic discovery.
The development of robust synthetic routes that are amenable to automation and parallel synthesis is the first step. Multi-component reactions (MCRs) are particularly well-suited for this purpose. For example, a sequential Ugi four-component condensation reaction has been used to construct indolo[1,2-c]quinazoline derivatives from readily available starting materials. rsc.org This type of reaction is ideal for HTS as it allows for the introduction of multiple points of diversity in a single step, enabling the creation of a large library of analogs by simply varying the initial building blocks.
Once a library of benzo researchgate.netnih.govindolo[1,2-a]quinazoline derivatives is synthesized, high-throughput screening can be employed to rapidly assess their biological or material properties. This has been demonstrated in the screening of a series of 34 novel researchgate.netresearchgate.netrsc.orgtriazolo[1,5-c]quinazolin-5(6H)-one compounds to identify potent antagonists for the benzodiazepine (B76468) receptor. nih.gov The development of similar assays for targets relevant to the benzo researchgate.netnih.govindolo[1,2-a]quinazoline scaffold would enable the rapid identification of lead compounds for further, more detailed investigation.
Q & A
Basic: What conventional synthetic routes are used to synthesize Benzo[4,5]indolo[1,2-a]quinazoline derivatives?
Answer:
The synthesis typically involves cyclization reactions or condensation strategies . For example:
- Cyclization of 2-bromophenyl derivatives with azoles to form the benzoimidazoquinazoline core .
- Condensation of benzo[d]imidazol-2-amines with aldehydes and ortho-silyl aryltriflates via 1,4-dipolar cycloaddition , yielding bridgehead nitrogen-bearing derivatives .
- Ionic liquid-mediated reactions with K₂S₂O₈ as an oxidant, enabling efficient spirocyclic derivatives .
Key characterization tools: ¹H/¹³C NMR, HRMS, and IR spectroscopy .
Advanced: How can transition-metal-free strategies optimize the synthesis of this compound scaffolds?
Answer:
Recent advances focus on green chemistry principles and avoiding transition metals:
- I₂-mediated sp³ C–H amination : Enables direct synthesis from 2-(benzoimidazol-1-yl)aniline substrates, achieving high yields (up to 92%) without metals .
- 1,4-Dipolar cycloaddition : Utilizes bifunctional substrates under mild conditions, minimizing byproducts .
- Iodine catalysis in ionic liquids : Enhances reaction efficiency and recyclability, as demonstrated in spirocyclic derivative synthesis .
Basic: Which structural features critically influence the biological activity of this compound analogs?
Answer:
- Phenyl substituents : The 6-phenyl group enhances cytotoxicity by improving binding interactions with biological targets (e.g., kinases or DNA) compared to non-phenyl analogs .
- Fluorination : Fluorinated derivatives exhibit altered electronic properties, affecting solubility and bioactivity (e.g., antimicrobial vs. anticancer profiles) .
- Bridgehead nitrogen : Stabilizes the tricyclic framework, influencing molecular recognition in enzyme inhibition .
Advanced: How can researchers address contradictions in bioactivity data among structurally similar analogs?
Answer:
- Comparative structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., phenyl, halogens) to isolate their effects on activity .
- In silico molecular docking : Predict binding modes and affinities for target proteins (e.g., larvicidal targets in Culex pipiens), validating with in vitro assays .
- Cytotoxicity profiling : Use parallel assays (e.g., MTT, apoptosis markers) to differentiate selective toxicity from nonspecific effects .
Basic: What experimental design considerations are critical for characterizing synthesized derivatives?
Answer:
- Multi-spectral analysis : Combine ¹H/¹³C NMR for structural elucidation, HRMS for molecular weight confirmation, and IR for functional group identification .
- X-ray crystallography : Resolve ambiguous structures (e.g., spirocyclic derivatives) to confirm regiochemistry .
- Purity assessment : Use HPLC or TLC to ensure >95% purity before biological testing .
Advanced: What mechanistic insights explain the efficiency of CuI-catalyzed intramolecular reactions for forming this scaffold?
Answer:
- Ullmann-type C–N coupling : CuI facilitates intramolecular cyclization via a single-electron transfer (SET) mechanism, forming key C–N bonds .
- Kinetic studies : Reaction optimization (e.g., solvent, temperature) shows that polar aprotic solvents (DMF) accelerate cyclization by stabilizing intermediates .
- Catalyst recyclability : Magnetic MOF-199 catalysts enable reusable systems, reducing waste in large-scale syntheses .
Basic: How do reaction conditions (e.g., solvent, oxidant) impact the yield of this compound derivatives?
Answer:
- Solvent effects : Ionic liquids (e.g., [BMIM]BF₄) improve reaction efficiency by stabilizing charged intermediates and enhancing solubility .
- Oxidant choice : K₂S₂O₈ promotes oxidative cyclization, while I₂ mediates C–H activation without metal catalysts .
- Temperature control : Higher temperatures (80–100°C) are often required for cyclization but must balance with decomposition risks .
Advanced: What strategies resolve synthetic challenges in achieving regioselectivity for polycyclic derivatives?
Answer:
- Substrate pre-functionalization : Introduce directing groups (e.g., bromine) to guide cyclization regiochemistry .
- Tandem reactions : Combine Stille coupling/heterocyclization steps to build complex frameworks in one pot .
- Computational modeling : Predict regiochemical outcomes using DFT calculations to optimize reaction pathways .
Basic: How are computational methods integrated into the study of this compound derivatives?
Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., acetylcholinesterase) to prioritize synthesis .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- MD simulations : Study binding dynamics in aqueous environments to refine drug design .
Advanced: What emerging methodologies could revolutionize the functionalization of this scaffold?
Answer:
- C–H bond activation : Use carboxylate-assisted Pd/Ru catalysts for late-stage diversification (e.g., introducing aryl/alkyl groups) .
- Photocatalytic strategies : Leverage visible light to drive radical-based cyclizations, expanding substrate scope .
- Biocatalysis : Explore enzyme-mediated reactions for enantioselective synthesis of chiral analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
